![molecular formula C40H28N2O4 B3030101 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde CAS No. 865448-72-2](/img/structure/B3030101.png)
4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde
Overview
Description
“4,4’,4’‘,4’‘’-([1,1’-Biphenyl]-4,4’-diylbis(azanetriyl))tetrabenzaldehyde” is a chemical compound with the molecular formula C34H24N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C34H24N2O4/c37-21-25-1-9-29(10-2-25)35(30-11-3-26(22-38)4-12-30)33-17-19-34(20-18-33)36(31-13-5-27(23-39)6-14-31)32-15-7-28(24-40)8-16-32/h1-24H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 524.57g/mol . More detailed physical and chemical properties are not available in the current resources .Scientific Research Applications
Synthesis of Rare-Earth Metal–Organic Frameworks (RE-MOFs)
This compound can be used as a linker in the synthesis of rare-earth metal–organic frameworks (RE-MOFs) . RE-MOFs are a type of porous material that can be used in various applications, such as gas storage, catalysis, and drug delivery .
Sensitization of Europium (Eu)
The compound can act as an antenna for Eu sensitization . This means it can absorb light and transfer the energy to Eu ions, which then emit light at a different wavelength. This property can be used in luminescent materials, such as those used in display technology .
Detection of Tetracyclines
The compound can be used in the detection of tetracyclines, a type of antibiotic . In this application, the compound is used in a luminescent material that changes its luminescence properties in the presence of tetracyclines .
Synthesis of Schiff Base Ligands
The compound can be used as a precursor in the synthesis of Schiff base ligands . Schiff base ligands are often used in coordination chemistry and catalysis .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4-formyl-N-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O4/c43-25-29-1-13-35(14-2-29)41(36-15-3-30(26-44)4-16-36)39-21-9-33(10-22-39)34-11-23-40(24-12-34)42(37-17-5-31(27-45)6-18-37)38-19-7-32(28-46)8-20-38/h1-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVDCPGIWARHER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50826717 | |
Record name | 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diyldinitrilo)tetrabenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50826717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde | |
CAS RN |
865448-72-2 | |
Record name | 4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diyldinitrilo)tetrabenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50826717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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